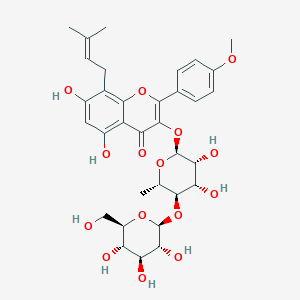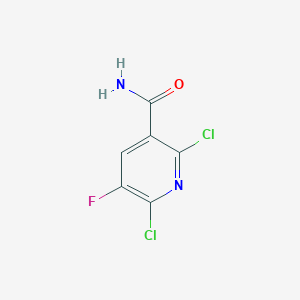
2,6-ジクロロ-5-フルオロニコチンアミド
概要
説明
2,6-Dichloro-5-fluoronicotinamide is a fluorinated pharmaceutical intermediate compound with the molecular formula C₆H₃Cl₂FN₂O and a molecular weight of 209.01 g/mol . It is primarily used in the synthesis of Sotorasib and AMG 510, which are RAS GTPase family inhibitors used for the treatment of KRAS-mutated solid tumors, including non-small cell lung cancer and colorectal cancer .
科学的研究の応用
2,6-Dichloro-5-fluoronicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role in inhibiting specific enzymes.
Medicine: Utilized in the development of drugs targeting KRAS-mutated cancers, such as non-small cell lung cancer and colorectal cancer.
Industry: Employed in the production of various chemical compounds and as a building block for more complex molecules
作用機序
Target of Action
The primary targets of 2,6-Dichloro-5-fluoronicotinamide are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets in a way that alters cellular processes, but the specifics of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways and their downstream effects will be better understood .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2,6-Dichloro-5-fluoronicotinamide’s action are currently under investigation. As the compound’s targets and mode of action become clearer, researchers will be able to better describe these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2,6-Dichloro-5-fluoronicotinamide interacts with its targets and exerts its effects. For instance, the compound is stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to certain environmental conditions .
生化学分析
Biochemical Properties
Given its use in the synthesis of Sotorasib and AMG 510 , it can be inferred that it may interact with enzymes, proteins, and other biomolecules involved in the RAS GTPase pathway.
Cellular Effects
As it is used in the synthesis of Sotorasib and AMG 510 , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism related to the RAS GTPase pathway.
Molecular Mechanism
Given its use in the synthesis of Sotorasib and AMG 510 , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to the RAS GTPase pathway.
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-5-fluoronicotinamide can be synthesized from 2,6-dichloro-5-fluoro-3-cyanopyridine. The process involves stirring a suspension of 2,6-dichloro-5-fluoro-3-cyanopyridine in concentrated sulfuric acid at 60-65°C for 1 hour. After cooling to room temperature, the mixture is poured into ice-water and extracted with ethyl acetate .
Industrial Production Methods: Industrial production methods for 2,6-Dichloro-5-fluoronicotinamide typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The compound is often produced under inert gas (nitrogen or argon) at controlled temperatures to ensure stability and prevent degradation .
化学反応の分析
Types of Reactions: 2,6-Dichloro-5-fluoronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amine derivatives.
Oxidation: Formation of corresponding oxides or carboxylic acids.
類似化合物との比較
- 2,6-Dichloro-5-fluoronicotinic acid
- 2,6-Dichloro-5-fluoronicotinonitrile
- 2,6-Dichloro-3-fluoropyridine
Comparison: 2,6-Dichloro-5-fluoronicotinamide is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of potent KRAS inhibitors. Compared to similar compounds, it offers distinct advantages in terms of reactivity and specificity for pharmaceutical applications .
特性
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FN2O/c7-4-2(6(10)12)1-3(9)5(8)11-4/h1H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYNUGSPFZCYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378845 | |
| Record name | 2,6-dichloro-5-fluoronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113237-20-0 | |
| Record name | 2,6-dichloro-5-fluoronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-5-fluoronicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


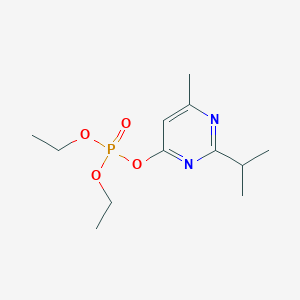
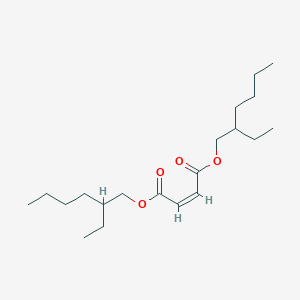


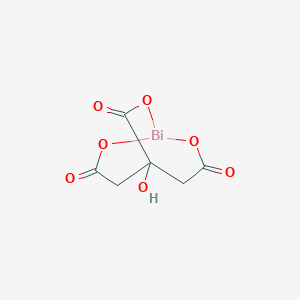
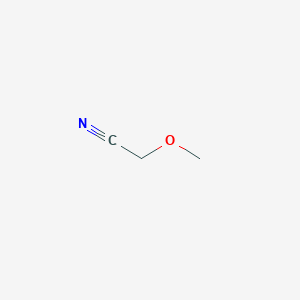

![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)



![2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane](/img/structure/B46691.png)
